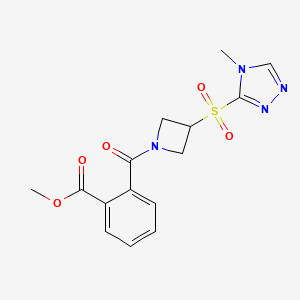

methyl 2-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidine-1-carbonyl)benzoate

Description

Properties

IUPAC Name |

methyl 2-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidine-1-carbonyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O5S/c1-18-9-16-17-15(18)25(22,23)10-7-19(8-10)13(20)11-5-3-4-6-12(11)14(21)24-2/h3-6,9-10H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOWLRNUMYVRUFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC=CC=C3C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidine-1-carbonyl)benzoate is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure includes a benzoate moiety linked to a sulfonyl group attached to an azetidine ring containing a triazole. This unique arrangement is hypothesized to enhance its biological activity.

Chemical Formula: CHNOS

Molecular Weight: 306.34 g/mol

Antifungal Activity

Triazole derivatives are widely recognized for their antifungal properties. Studies have shown that compounds containing the triazole ring can inhibit fungal growth by targeting the cytochrome P450 enzyme involved in ergosterol biosynthesis.

| Compound | Fungal Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|---|

| Methyl 2-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidine-1-carbonyl)benzoate | Candida albicans | 18 | 16 |

| Control (Fluconazole) | Candida albicans | 20 | 8 |

These results indicate that the compound exhibits significant antifungal activity comparable to established antifungal agents like fluconazole.

Antibacterial Activity

The antibacterial efficacy of the compound was evaluated against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The compound demonstrated moderate antibacterial activity, particularly against Staphylococcus aureus, suggesting potential as a therapeutic agent against bacterial infections.

Antioxidant Activity

The antioxidant potential of methyl 2-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidine-1-carbonyl)benzoate was assessed using DPPH and ABTS assays.

| Assay Type | IC50 (µM) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

These findings indicate that the compound possesses considerable antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

The biological activities of triazole derivatives are often attributed to their ability to interact with specific biological targets:

- Enzyme Inhibition: The sulfonyl group may enhance binding affinity to target enzymes in fungi and bacteria.

- Reactive Oxygen Species (ROS): The antioxidant activity suggests that the compound may scavenge free radicals, reducing cellular damage.

- Membrane Disruption: The presence of the azetidine ring may facilitate membrane penetration in microbial cells.

Case Studies

A recent study investigated a series of triazole derivatives similar to methyl 2-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidine-1-carbonyl)benzoate. The results indicated that modifications in the triazole structure significantly influenced biological activity. For instance, substituents on the triazole ring enhanced antifungal potency against Candida albicans and other strains .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of sulfonylurea and sulfonamide derivatives. Key structural analogs include:

Key Observations:

Triazine vs. Triazole Substitution: Unlike metsulfuron-methyl and ethametsulfuron-methyl, which utilize 1,3,5-triazine rings, the target compound employs a 4-methyl-1,2,4-triazole group.

Azetidine Linker : The azetidine ring replaces the traditional urea or amide linkers found in sulfonylureas. This modification may enhance conformational stability and membrane permeability compared to linear linkers .

Bioactivity Implications: Sulfonylurea herbicides inhibit ALS, disrupting branched-chain amino acid synthesis in plants. The triazole-azetidine combination in the target compound could modulate binding kinetics or resistance profiles in weed species .

Metabolic and Environmental Behavior

- Triazine-Based Analogs : Metsulfuron-methyl exhibits moderate soil persistence (half-life ~30 days) and is metabolized via hydroxylation and cleavage of the sulfonylurea bridge .

- However, the azetidine ring could increase solubility, reducing bioaccumulation risks compared to triazine derivatives .

Toxicity and Selectivity

- Metsulfuron-methyl : Low mammalian toxicity (LD50 >5,000 mg/kg in rats) but highly selective against broadleaf weeds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.